molecular formula C15H14F3NO5 B4719525 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4719525
M. Wt: 345.27 g/mol
InChI Key: ZPERUNSHPZFIBU-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a trifluoromethoxyphenyl group, which is known for its electron-withdrawing properties, making the compound highly reactive in certain chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common method is the Diels-Alder reaction, which forms the bicyclic structure through a [4+2] cycloaddition reaction . The trifluoromethoxyphenyl group is then introduced through a series of substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The trifluoromethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the substituent used.

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions and electron-withdrawing effects, which can modulate the activity of the target molecules . The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of its bicyclic structure and the trifluoromethoxyphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO5/c16-15(17,18)24-8-3-1-7(2-4-8)19-13(20)11-9-5-6-10(23-9)12(11)14(21)22/h1-4,9-12H,5-6H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPERUNSHPZFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[4-(Trifluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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